molecular formula C17H21N3O B605667 Atglistatin CAS No. 1469924-27-3

Atglistatin

Cat. No. B605667
Key on ui cas rn: 1469924-27-3
M. Wt: 283.37 g/mol
InChI Key: AWOPBSAJHCUSAS-UHFFFAOYSA-N
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Patent
US09206115B2

Procedure details

Lipolysis of 3T3-L1 cells. 3T3-L1 fibroblasts (CL-173) were obtained from ATCC (Teddington, UK) and cultivated in DMEM containing 4.5 g/liter glucose and L-glutamine (Invitrogen) supplemented with 10% FCS and antibiotics under standard conditions. Cells were seeded in 12 well plates and two days after confluence, medium was changed to DMEM supplemented with 10% FCS containing 10 μg/ml insulin (Sigma-Aldrich), 0.25 μM (0.4 μg/ml) dexamethasone (Sigma-Aldrich), and 500 μM isobutylmethylxanthine (Sigma-Aldrich). After 3 and 5 days, medium was changed to DMEM supplemented with 10% FCS containing 10 μg/ml and 0.5 μg/ml insulin, respectively. On day 7 of differentiation the cells were incubated ON in the absence of insulin. Cells were used at day 8 of differentiation. Therefore cells were preincubated with 0, 0.1, 1, 10, or 50 μM of Atglistatin in the presence or absence of 10 μM Hi 76-0079 (NNC 0076-0000-0079, provided by Novo Nordisk, Denmark) for 2 h. Then, the medium was replaced by DMEM containing 2% BSA (fatty acid free, Sigma, St. Louis, Mo.), 10 μM forskolin, and 0, 0.1, 1, 10, or 50 μM of Atglistatin in the presence or absence of 10 μM Hi 76-0079 for 1h. The release of FFA and glycerol in the media was determined using commercial kits (NEFA C, WAKO, free glycerol reagent, Sigma). Protein concentration was determined using BCA reagent (Pierce) after extracting total lipids using hexane:isopropanol (3:2), and lysing the cells using SDS:NaOH (0.3%:0.1 N).
[Compound]
Name
CL-173
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.N[C@H](C(O)=O)CC[C:17](=O)[NH2:18].C[C@H]1[C@](O)(C(CO)=O)[C@:40]2(C)[C@H:26]([C@H:27]3[C@:37](F)([C@@H](O)C2)[C@:36]2(C)[C:30](=CC(C=C2)=O)[CH2:29][CH2:28]3)[CH2:25]1.C[CH:52]([CH2:54][N:55]1[C:64](=[O:65])[N:63]([CH3:66])[C:61](=O)C2N=CNC1=2)[CH3:53]>>[CH3:2][N:18]([C:30]1[CH:36]=[CH:37][C:27]([C:26]2[CH:40]=[CH:53][CH:52]=[C:54]([NH:55][C:64]([N:63]([CH3:61])[CH3:66])=[O:65])[CH:25]=2)=[CH:28][CH:29]=1)[CH3:17]

Inputs

Step One
Name
CL-173
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(N)=O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CN1C2=C(N=CN2)C(=O)N(C1=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were seeded in 12 well plates and two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
After 3 and 5 days, medium
Duration
5 d
ADDITION
Type
ADDITION
Details
containing 10 μg/ml and 0.5 μg/ml insulin
WAIT
Type
WAIT
Details
On day 7 of differentiation the cells were incubated ON in the absence of insulin
WAIT
Type
WAIT
Details
Cells were used at day

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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